molecular formula C15H11BrN4O2S B257198 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257198
M. Wt: 391.2 g/mol
InChI Key: JWNWBGFGAMNGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to exhibit anti-microbial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been found to exhibit low toxicity in animal models, which is a key factor in drug development. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which could provide insights into its biological activities and potential therapeutic applications. Additionally, there is a need to develop new methods for improving the solubility of this compound, which could enhance its efficacy in vivo. Furthermore, there is a need to conduct more extensive studies on the safety and toxicity of this compound, which is essential for its development as a drug candidate. Finally, there is a need to conduct clinical trials to evaluate the efficacy of this compound in humans, which will be essential for its approval as a drug.

Synthesis Methods

The synthesis of 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furylamine with 4-bromobenzyl alcohol in the presence of triethylamine and acetic anhydride to form the intermediate 2-(4-bromobenzyl)-3-(2-methyl-3-furyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with thiosemicarbazide and sodium hydroxide to yield the final product, 6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to exhibit anti-cancer activity, making it a potential candidate for the development of new cancer therapies. Furthermore, it has been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.

properties

Product Name

6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11BrN4O2S/c1-9-12(6-7-21-9)14-17-18-15-20(14)19-13(23-15)8-22-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3

InChI Key

JWNWBGFGAMNGAG-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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